molecular formula C17H15NO B060459 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde CAS No. 192997-34-5

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde

Cat. No.: B060459
CAS No.: 192997-34-5
M. Wt: 249.31 g/mol
InChI Key: KAMDPYAYPGSDBC-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a benzyl group substituted with a methyl group at the fourth position and an aldehyde group at the sixth position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and indole.

    Formation of 1-(4-Methylbenzyl)indole: The first step involves the alkylation of indole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Oxidation to Aldehyde: The resulting 1-(4-methylbenzyl)indole is then oxidized to form this compound. This oxidation can be achieved using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: PCC, MnO2, KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3, Br2

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro or halogenated indole derivatives

Scientific Research Applications

1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various indole-based compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the therapeutic potential of indole derivatives in treating various diseases, including cancer and neurological disorders.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

    1-Benzyl-1H-indole-6-carbaldehyde: Similar structure but lacks the methyl group on the benzyl ring.

    1-(4-Chlorobenzyl)-1H-indole-6-carbaldehyde: Similar structure but has a chlorine atom instead of a methyl group on the benzyl ring.

    1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde: Similar structure but the aldehyde group is at the third position of the indole ring.

Uniqueness: 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is unique due to the specific positioning of the methyl group on the benzyl ring and the aldehyde group on the indole ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-7-6-15(12-19)10-17(16)18/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMDPYAYPGSDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589405
Record name 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192997-34-5
Record name 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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